N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H16ClN5O4 and its molecular weight is 473.87. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H14ClN3O3
- Molecular Weight : 357.76 g/mol
- CAS Number : Not specified in available literature.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazole and quinazoline compounds exhibit significant anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 6.21 | Induction of apoptosis |
HepG2 (liver cancer) | 8.91 | Cell cycle arrest at G2/M phase |
In vitro assays indicated that the compound induces apoptosis in MCF-7 and HepG2 cells, primarily through the activation of caspases and inhibition of anti-apoptotic proteins such as Bcl-2 . Furthermore, it was noted that the compound exhibits dual inhibition against key enzymes involved in cancer progression, including EGFR and PARP-1, with IC50 values suggesting potent activity compared to standard chemotherapeutics like Erlotinib and Olaparib .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle at critical checkpoints (G2/M phase), preventing further cellular division.
- Enzyme Inhibition : The dual inhibition of EGFR and PARP-1 contributes to its anticancer efficacy, making it a candidate for combination therapies .
Case Studies
In a notable study involving a series of synthesized triazole derivatives similar to the compound , researchers reported substantial anticancer activity against multiple tumor cell lines. For instance:
- A derivative exhibited an IC50 value of 2.67 μM against MCF-7 cells and showed enhanced apoptosis compared to untreated controls.
- In vivo studies using xenograft models confirmed that these compounds significantly reduced tumor volume compared to control groups .
Safety and Toxicity
While the compound shows promise as an anticancer agent, safety profiles are crucial for therapeutic application. Preliminary toxicity assessments indicate moderate toxicity levels; however, comprehensive studies are required to establish a clear safety profile before clinical application.
Properties
CAS No. |
1031649-20-3 |
---|---|
Molecular Formula |
C24H16ClN5O4 |
Molecular Weight |
473.87 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H16ClN5O4/c25-16-5-2-14(3-6-16)21-22-27-24(32)17-7-4-15(10-18(17)30(22)29-28-21)23(31)26-11-13-1-8-19-20(9-13)34-12-33-19/h1-10,29H,11-12H2,(H,26,31) |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
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